molecular formula C12H17N3O6 B221002 Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate

Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate

货号 B221002
分子量: 299.28 g/mol
InChI 键: BQBULHXGWYTPGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate, commonly known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 belongs to the class of compounds known as nitroaromatics, which have been shown to possess anti-inflammatory, anti-tumor, and antimicrobial properties.

作用机制

E3330 inhibits the activity of NF-κB and PARP-1 by covalently modifying the cysteine residues in these proteins. This modification prevents the proteins from functioning properly, leading to the inhibition of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
E3330 has been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis. It has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and melanoma. Additionally, E3330 has been shown to inhibit the growth of bacteria and fungi in vitro.

实验室实验的优点和局限性

One advantage of E3330 is its specificity for NF-κB and PARP-1, which allows for targeted inhibition of these proteins. Additionally, E3330 has been shown to be well-tolerated in animal studies. One limitation of E3330 is its relatively low potency compared to other inhibitors of NF-κB and PARP-1. Additionally, E3330 has a relatively short half-life in vivo, which may limit its therapeutic potential.

未来方向

For E3330 include the development of more potent derivatives, the investigation of its potential as a combination therapy with other anti-inflammatory or anti-tumor agents, and the investigation of its potential as a topical treatment for skin conditions. Additionally, further studies are needed to determine the safety and efficacy of E3330 in human clinical trials.

合成方法

E3330 can be synthesized by the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid with ethyl-1-(chloromethyl)propylcarbamate in the presence of a base. The resulting compound is then treated with sodium nitrite and hydrochloric acid to yield E3330.

科学研究应用

E3330 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. E3330 has also been shown to possess anti-tumor properties by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Additionally, E3330 has been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi.

属性

分子式

C12H17N3O6

分子量

299.28 g/mol

IUPAC 名称

ethyl N-[1-(1-hydroxybutan-2-yl)-2,4-dioxopyrimidine-5-carbonyl]carbamate

InChI

InChI=1S/C12H17N3O6/c1-3-7(6-16)15-5-8(9(17)13-11(15)19)10(18)14-12(20)21-4-2/h5,7,16H,3-4,6H2,1-2H3,(H,13,17,19)(H,14,18,20)

InChI 键

BQBULHXGWYTPGS-UHFFFAOYSA-N

SMILES

CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC

规范 SMILES

CCC(CO)N1C=C(C(=O)NC1=O)C(=O)NC(=O)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。